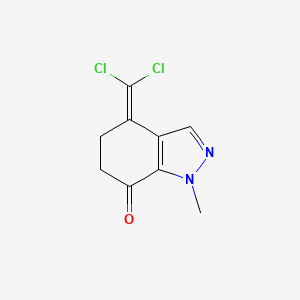
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is a chemical compound known for its unique structure and reactivity It belongs to the class of indazole derivatives, which are compounds containing a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one with dichloromethylidene chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dichloromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives .
科学的研究の応用
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1-(Dichloromethylidene)-4-methylcyclohexane: Another compound with a dichloromethylidene group, used in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is unique due to its indazole core structure, which imparts specific chemical and biological properties
特性
CAS番号 |
138212-14-3 |
|---|---|
分子式 |
C9H8Cl2N2O |
分子量 |
231.08 g/mol |
IUPAC名 |
4-(dichloromethylidene)-1-methyl-5,6-dihydroindazol-7-one |
InChI |
InChI=1S/C9H8Cl2N2O/c1-13-8-6(4-12-13)5(9(10)11)2-3-7(8)14/h4H,2-3H2,1H3 |
InChIキー |
HHZLDOBNLNFULV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=C(Cl)Cl)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


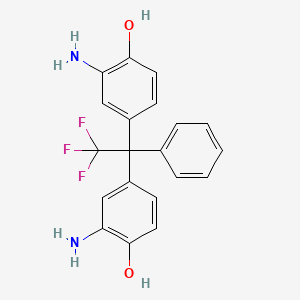
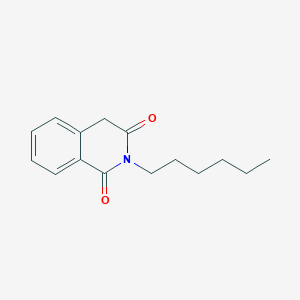
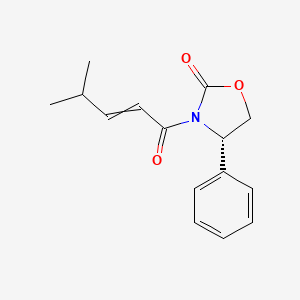
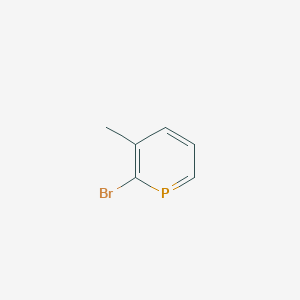
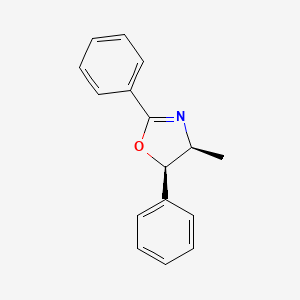
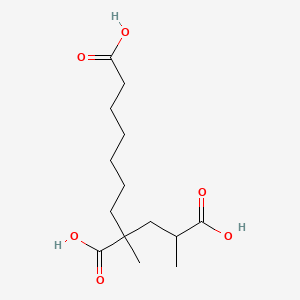
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
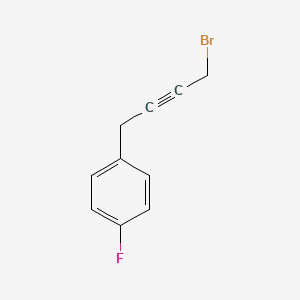
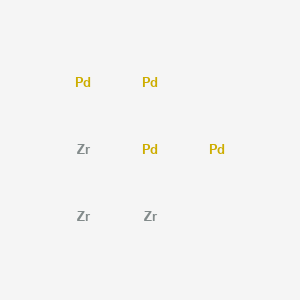

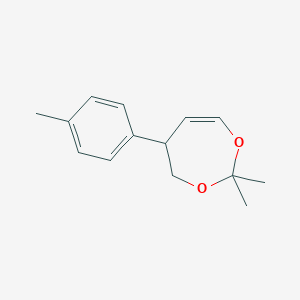
![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
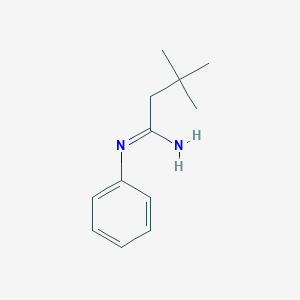
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
